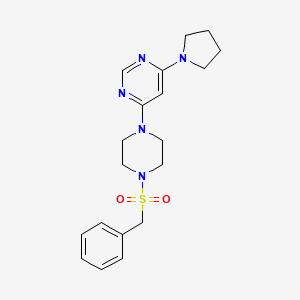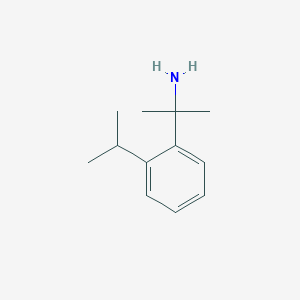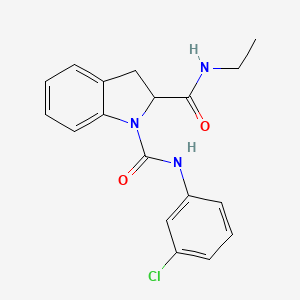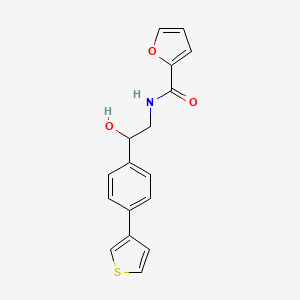
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several kinds of drugs and natural biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzylsulfonyl group, a piperazine ring, a pyrimidine ring, and a pyrrolidine ring .Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. BPP has been found to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPP has been found to have a variety of biochemical and physiological effects. In addition to its potential use as a therapeutic agent for cancer and neurological disorders, BPP has also been studied for its potential use in the treatment of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPP in lab experiments is its high potency and selectivity. BPP has been found to be highly effective at inhibiting the activity of certain enzymes and signaling pathways, making it a valuable tool for studying these processes.
However, there are also some limitations to using BPP in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to use in certain cell lines or animal models. In addition, BPP can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several future directions for research involving BPP. One of the most promising areas of research involves the development of BPP-based therapeutics for the treatment of cancer and neurological disorders. In addition, BPP may also have potential applications in the treatment of other diseases such as inflammation and pain.
Further research is needed to fully understand the mechanism of action of BPP and to identify its potential therapeutic targets. In addition, more studies are needed to evaluate the safety and efficacy of BPP in various cell lines and animal models.
Conclusion:
In conclusion, 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a promising chemical compound that has a variety of potential scientific research applications. Its high potency and selectivity make it a valuable tool for studying various enzymes and signaling pathways, and its potential use as a therapeutic agent for cancer and neurological disorders makes it an exciting area of research. However, more research is needed to fully understand the mechanism of action of BPP and to evaluate its safety and efficacy in various cell lines and animal models.
Synthesis Methods
The synthesis of BPP involves the reaction of 4-(4-(Benzylsulfonyl)piperazin-1-yl)aniline with 6-bromo-1H-pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst. This reaction results in the formation of BPP, which can be purified and isolated using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
BPP has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of BPP as a potential therapeutic agent for the treatment of cancer. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
In addition to its potential use in cancer research, BPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. BPP has been found to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-3,6-7,14,16H,4-5,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDWRPOCXWJQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)
![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)

![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2898666.png)




![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)

![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)

